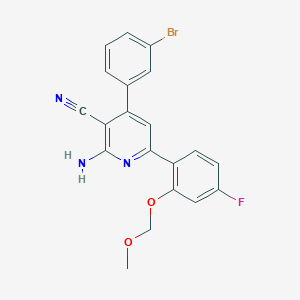
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile
Übersicht
Beschreibung
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile is a useful research compound. Its molecular formula is C20H15BrFN3O2 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile, a compound with the chemical formula C20H15BrFN3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including an amino group, bromine, and fluorine substituents, which may influence its biological activity. Its structure is depicted below:
| Component | Description |
|---|---|
| Chemical Formula | C20H15BrFN3O2 |
| Molecular Weight | 404.25 g/mol |
| CAS Number | 925923-84-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl and fluorophenyl groups may enhance lipophilicity and facilitate membrane penetration.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent activity against various cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a role in managing inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of structurally related compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range. The study suggested that the incorporation of halogen atoms (like bromine and fluorine) enhances anticancer activity due to increased interaction with target proteins involved in tumor progression.
Study 2: Anti-inflammatory Activity
In another investigation, a series of similar compounds were tested for their ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharides (LPS). The results showed that certain derivatives reduced nitric oxide levels significantly, indicating potential for treating inflammatory conditions.
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2/c1-26-11-27-19-8-14(22)5-6-15(19)18-9-16(17(10-23)20(24)25-18)12-3-2-4-13(21)7-12/h2-9H,11H2,1H3,(H2,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSQYPQBFXXOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739369 | |
| Record name | 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925923-84-8 | |
| Record name | 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















